molecular formula C14H27Br B14372539 4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene CAS No. 91485-43-7

4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene

Cat. No.: B14372539
CAS No.: 91485-43-7
M. Wt: 275.27 g/mol
InChI Key: FNFQAOQNOLDOJL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene is an organic compound characterized by a bromomethyl group attached to a non-4-ene structure with four methyl groups at the 2 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene typically involves the bromination of a suitable precursor. One common method involves the bromination of a non-4-ene derivative using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene
  • 4-(Iodomethyl)-2,2,8,8-tetramethylnon-4-ene
  • 4-(Hydroxymethyl)-2,2,8,8-tetramethylnon-4-ene

Uniqueness

4-(Bromomethyl)-2,2,8,8-tetramethylnon-4-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

CAS No.

91485-43-7

Molecular Formula

C14H27Br

Molecular Weight

275.27 g/mol

IUPAC Name

4-(bromomethyl)-2,2,8,8-tetramethylnon-4-ene

InChI

InChI=1S/C14H27Br/c1-13(2,3)9-7-8-12(11-15)10-14(4,5)6/h8H,7,9-11H2,1-6H3

InChI Key

FNFQAOQNOLDOJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC=C(CC(C)(C)C)CBr

Origin of Product

United States

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